Azido-PEG1

Description

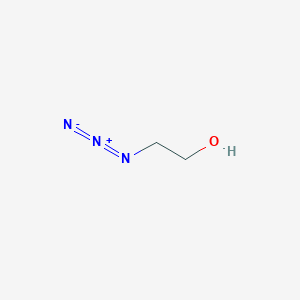

Structure

3D Structure

Propriétés

IUPAC Name |

2-azidoethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSULWPSUVMOMAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164850 |

Source

|

| Record name | 2-Azidoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-05-1 |

Source

|

| Record name | 2-Azidoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azidoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1517-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZIDOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Azido-PEG1 Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Azido-PEG1 linkers. These heterobifunctional molecules are foundational tools in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is not a single molecule but a class of chemical compounds characterized by a core structure containing a single ethylene (B1197577) glycol (PEG1) unit and a terminal azide (B81097) (-N₃) group. The azide serves as a versatile chemical handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] The other terminus of the PEG linker is functionalized with a variety of reactive groups, allowing for covalent attachment to a wide range of molecules. The short, hydrophilic PEG spacer enhances solubility and can provide optimal spacing for biological interactions.[3][4]

This guide will detail the properties of the most common this compound derivatives, including those with terminal acid, amine, alcohol, and a second azide group.

Core Chemical Properties

The versatility of this compound linkers stems from their bifunctional nature. The azide group provides a consistent reaction point for click chemistry, while the second functional group dictates its conjugation strategy to other molecules of interest.

Data Presentation: Quantitative Properties of Common this compound Derivatives

The following tables summarize the key quantitative data for several widely used this compound derivatives.

Table 1: this compound-Acid

| Property | Value | Source(s) |

| Synonyms | This compound-Carboxylic Acid | [5][6] |

| CAS Number | 1393330-34-1 | [5][7] |

| Molecular Formula | C₅H₉N₃O₃ | [5] |

| Molecular Weight | 159.1 g/mol | [5][6] |

| Purity | Typically >95% | [5][7] |

| Appearance | Varies (often an oil or solid) | - |

| Solubility | Water, DMSO, DMF, DCM | [5] |

| Storage Conditions | -20°C | [5] |

Table 2: this compound-Amine

| Property | Value | Source(s) |

| Synonyms | Amino-PEG1-Azide, 2-(2-azidoethoxy)ethan-1-amine | [8] |

| CAS Number | 464190-91-8 | [8][9] |

| Molecular Formula | C₄H₁₀N₄O | [8][10] |

| Molecular Weight | 130.15 g/mol | [8] |

| Purity | Typically >95% | [10] |

| Appearance | Colorless oil | - |

| Solubility | Water, DMSO, DMF, DCM | [9] |

| Storage Conditions | -20°C, protect from light | [8][11] |

Table 3: this compound-Alcohol

| Property | Value | Source(s) |

| Synonyms | N₃-PEG1-OH, 2-Azidoethanol | [12] |

| CAS Number | 1517-05-1 | [13] |

| Molecular Formula | C₂H₅N₃O | - |

| Molecular Weight | 87.08 g/mol | - |

| Purity | Typically >95% | - |

| Appearance | Liquid | - |

| Solubility | Soluble in water and common organic solvents | [14] |

| Storage Conditions | -5°C, keep dry and avoid sunlight | [12] |

Table 4: this compound-Azide

| Property | Value | Source(s) |

| Synonyms | Bis-azido-PEG1, 1-Azido-2-(2-azidoethoxy)ethane | - |

| CAS Number | 24345-74-2 | - |

| Molecular Formula | C₄H₈N₆O | - |

| Molecular Weight | 156.15 g/mol | [15] |

| Purity | Typically >95% | - |

| Appearance | Colorless oil | [15] |

| Solubility | DCM, THF, acetonitrile, DMF, DMSO | [15] |

| Storage Conditions | 0-10°C | [15] |

Reactivity and Signaling Pathways

The chemical utility of this compound linkers is defined by the reactivity of their terminal functional groups. The azide group is primarily used for cycloaddition reactions, while the other terminus engages in more traditional bioconjugation chemistry.

Azide Group Reactivity: Click Chemistry

The azide moiety is relatively inert to common biological functional groups, making it an ideal bioorthogonal handle.[2] It undergoes highly efficient cycloaddition reactions with alkynes to form a stable triazole linkage.[1][2]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic "click" reaction, where a copper(I) catalyst mediates the reaction between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted triazole isomer.[11][16] The reaction is rapid, high-yielding, and can be performed in aqueous conditions.[17]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a cytotoxic copper catalyst.[8][] The release of ring strain provides the driving force for the reaction, making it ideal for applications in living systems.[][19]

Secondary Functional Group Reactivity

-

Carboxylic Acid (-COOH): The terminal carboxyl group of this compound-acid can be activated to react with primary amines (e.g., lysine (B10760008) residues in proteins).[5] This is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.[3][5]

-

Amine (-NH₂): The primary amine of this compound-amine is nucleophilic and can react with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones to form stable amide or imine bonds, respectively.[3][8]

-

Hydroxyl (-OH): The hydroxyl group of this compound-alcohol can be used for further derivatization or conjugation through reactions like esterification or conversion to a more reactive leaving group.[12][20]

Mandatory Visualization: Bioconjugation Workflow

The following diagram illustrates a general workflow for conjugating two molecules (Molecule A and Molecule B) using a heterobifunctional this compound-acid linker.

Caption: General workflow for bioconjugation using this compound-Acid.

This workflow demonstrates the sequential conjugation capabilities of heterobifunctional PEG linkers, a core principle in the synthesis of complex biomolecules like PROTACs and ADCs.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are general protocols and may require optimization for specific substrates.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to an this compound derivative.

Materials:

-

This compound derivative

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)

-

Optional: Copper-chelating ligand such as TBTA or THPTA

-

Solvent (e.g., DMSO, DMF, water, or mixtures)

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Reactants: Dissolve the alkyne-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of the this compound derivative in the chosen solvent in a reaction vessel.[10]

-

Degassing: Degas the reaction mixture by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[10][11]

-

Initiation of Reaction:

-

If using a ligand, add the ligand stock solution (e.g., 0.1 equivalents of TBTA).[10]

-

Add the CuSO₄ solution (e.g., 0.1 equivalents).[10]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5-1.0 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).[10][11]

-

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC, LC-MS, or other appropriate analytical techniques.[10]

-

Purification: Once the reaction is complete, the product can be purified using standard techniques such as chromatography.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an this compound derivative to a molecule functionalized with a strained alkyne (e.g., DBCO).

Materials:

-

This compound derivative

-

DBCO-functionalized molecule (e.g., protein)

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer)

-

Organic Solvent (optional, e.g., DMSO or DMF for dissolving the linker)

Procedure:

-

Prepare Stock Solutions: Dissolve the this compound derivative in an organic solvent like DMSO to a known concentration (e.g., 10 mM). Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[8]

-

SPAAC Reaction: Add a molar excess (typically 5-20 fold) of the this compound stock solution to the solution of the DBCO-functionalized molecule.[8] Ensure the final concentration of the organic solvent is low (<10%) if working with sensitive biomolecules like proteins.[8]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can proceed overnight at 4°C.[8]

-

Monitoring and Purification: Monitor the reaction by SDS-PAGE, LC-MS, or other relevant methods. Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate techniques to remove excess linker.[14]

Protocol for Amide Bond Formation using this compound-Acid and EDC/NHS

This two-step protocol describes the conjugation of this compound-acid to an amine-containing molecule.

Materials:

-

This compound-acid

-

Amine-containing molecule

-

Activation Buffer: 0.1M MES, 0.5M NaCl, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching solution (e.g., 2-Mercaptoethanol or hydroxylamine)

-

Desalting column

Procedure:

-

Activation of Carboxylic Acid:

-

Conjugation to Amine:

-

Immediately add the activated this compound-NHS ester solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer. The reaction with amines is most efficient at pH 7.2-8.0.[3][6]

-

Alternatively, the excess EDC and activation byproducts can be removed using a desalting column, exchanging the buffer to the Coupling Buffer before adding the amine-containing molecule.[6]

-

-

Reaction and Quenching:

-

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.[9]

-

Quench the reaction by adding a quenching solution like hydroxylamine (B1172632) to a final concentration of 10mM to hydrolyze any unreacted NHS esters.[21]

-

-

Purification: Purify the final conjugate using a desalting column or other chromatography methods to remove quenching reagents and unreacted molecules.[21]

References

- 1. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]

- 2. interchim.fr [interchim.fr]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. purepeg.com [purepeg.com]

- 13. nbinno.com [nbinno.com]

- 14. broadpharm.com [broadpharm.com]

- 15. nbinno.com [nbinno.com]

- 16. Click Chemistry [organic-chemistry.org]

- 17. broadpharm.com [broadpharm.com]

- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 20. Azido-PEG7-acid | PROTAC Linkers | | Invivochem [invivochem.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG1 in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action for Azido-PEG1 in bioconjugation. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the principal reactions, quantitative parameters, and experimental considerations for utilizing this versatile PEG linker.

Introduction to this compound in Bioconjugation

This compound is a heterobifunctional linker that features a terminal azide (B81097) group (-N₃) and a polyethylene (B3416737) glycol (PEG) spacer. The azide group is a key functional moiety that participates in highly selective and efficient bioorthogonal reactions, while the PEG spacer enhances solubility and reduces steric hindrance.[1] The compact nature of the single ethylene (B1197577) glycol unit in this compound makes it a valuable tool for introducing the azide functionality with minimal alteration to the parent molecule's structure.

The primary utility of the azide group lies in its ability to undergo specific ligation reactions with complementary functional groups, enabling the precise covalent linkage of biomolecules.[1] The most prominent of these reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. These reactions are characterized by their high yields, mild reaction conditions, and bioorthogonality, meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.

Core Reaction Mechanisms

The versatility of this compound stems from the diverse reactivity of the azide group. The following sections detail the mechanisms of the three primary bioconjugation reactions it participates in.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.[2] This reaction is prized for its rapid kinetics and high regioselectivity. The copper(I) catalyst is crucial for activating the terminal alkyne, significantly accelerating the reaction rate compared to the uncatalyzed thermal cycloaddition.

Mechanism of Action:

The catalytic cycle of CuAAC begins with the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide group of this compound in a stepwise manner, leading to the formation of a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis yield the stable triazole product and regenerate the copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with the copper catalyst in CuAAC for in vivo applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to drive the cycloaddition with an azide.

Mechanism of Action:

The reaction proceeds through a [3+2] dipolar cycloaddition mechanism. The strained alkyne acts as a highly reactive dienophile, readily reacting with the azide 1,3-dipole. The release of ring strain in the transition state provides the thermodynamic driving force for the reaction, leading to the formation of a stable triazole linkage. A key distinction from CuAAC is that SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).

Staudinger Ligation

The Staudinger ligation is another bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. This reaction is notable for forming a stable amide bond, which can be advantageous in applications where the triazole linkage is not desired.

Mechanism of Action:

The reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen (N₂) to form an aza-ylide. In the Bertozzi modification of the Staudinger reaction, an electrophilic trap (typically an ester) is positioned on one of the phosphine's aryl rings. This trap intramolecularly captures the aza-ylide, leading to a rearranged intermediate that, upon hydrolysis, yields a stable amide bond and a phosphine oxide byproduct.

Quantitative Data Presentation

The choice of bioconjugation strategy often depends on quantitative parameters such as reaction kinetics, efficiency, and the stability of the resulting linkage. The following tables summarize key data for the three primary reactions of this compound.

Reaction Kinetics

| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Reference(s) |

| CuAAC | ~10² - 10³ | < 1 hour | [3] |

| SPAAC | ~10⁻¹ - 1 | 1 - 4 hours | [3] |

| Staudinger Ligation | ~10⁻³ | 6 - 24 hours | [3] |

Reaction Efficiency and Biocompatibility

| Reaction Type | In Vitro Yield | Live Cell Compatibility | Key Considerations | Reference(s) |

| CuAAC | High to Quantitative | No (due to Cu toxicity) | Requires copper catalyst and a reducing agent. | [3] |

| SPAAC | High | Yes | Reaction rate is dependent on the strain of the cyclooctyne. | [3] |

| Staudinger Ligation | Moderate to High | Yes | Slower kinetics; phosphine reagents can be sensitive to oxidation. | [3] |

Linkage Stability

| Linkage | Formed by | Stability Characteristics | Reference(s) |

| 1,2,3-Triazole | CuAAC, SPAAC | Highly stable; resistant to hydrolysis, oxidation, and enzymatic degradation. Considered a good mimic for an amide bond. | [3] |

| Amide | Staudinger Ligation | Very stable; mimics a natural peptide bond. | [] |

Experimental Protocols

The following sections provide detailed methodologies for key bioconjugation reactions involving this compound.

General Workflow for Bioconjugation

Protocol for CuAAC Bioconjugation of a Protein

This protocol describes the conjugation of an alkyne-modified protein with an this compound-functionalized molecule.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

This compound-functionalized molecule (e.g., a small molecule drug or fluorescent dye).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared).

-

Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 500 mM in water).

-

Reaction buffer (e.g., phosphate buffer, pH 7.4).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein and the this compound-functionalized molecule in the reaction buffer. A typical molar ratio is 1:5 to 1:10 (protein:azide).

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 (CuSO₄:THPTA).

-

Add the catalyst premix to the protein-azide mixture.

-

Add the aminoguanidine hydrochloride stock solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purify the resulting protein conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.

-

Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol for SPAAC Bioconjugation of an Antibody

This protocol outlines the conjugation of a cyclooctyne-modified antibody with an this compound-functionalized molecule.

Materials:

-

Cyclooctyne-modified antibody (e.g., DBCO-functionalized) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound-functionalized molecule.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

In a microcentrifuge tube, combine the cyclooctyne-modified antibody and the this compound-functionalized molecule in the reaction buffer. A molar excess of the azido-molecule (e.g., 5- to 20-fold) is typically used.

-

Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight. The reaction time will depend on the specific cyclooctyne and the concentrations of the reactants.

-

Purify the antibody conjugate using a desalting column or dialysis to remove the unreacted this compound-molecule.

-

Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation and assess purity.

Protocol for Staudinger Ligation of a Peptide

This protocol details the conjugation of a phosphine-modified peptide with an this compound-functionalized molecule.

Materials:

-

Phosphine-modified peptide in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

This compound-functionalized molecule.

-

Reaction buffer (e.g., phosphate buffer, pH 7.4).

-

HPLC for purification.

Procedure:

-

Dissolve the phosphine-modified peptide and the this compound-functionalized molecule in the reaction buffer. An equimolar or slight excess of the phosphine-peptide is often used.

-

Incubate the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by HPLC.

-

Purify the resulting peptide conjugate by reverse-phase HPLC.

-

Characterize the purified conjugate by mass spectrometry to confirm the formation of the amide bond.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its ability to participate in highly efficient and selective bioorthogonal reactions, including CuAAC, SPAAC, and the Staudinger Ligation, provides researchers with a robust toolkit for the precise assembly of complex biomolecular architectures. The choice of reaction is dictated by the specific requirements of the application, with CuAAC offering rapid kinetics for in vitro work, SPAAC providing excellent biocompatibility for in vivo studies, and the Staudinger ligation enabling the formation of a native amide linkage. A thorough understanding of the underlying mechanisms, quantitative parameters, and experimental protocols is essential for the successful application of this compound in drug development, diagnostics, and fundamental biological research.

References

key applications of Azido-PEG1 in biomedical research

Azido-PEG1 in Biomedical Research: A Technical Guide

Introduction

This compound, an azido-functionalized polyethylene (B3416737) glycol derivative, has emerged as a cornerstone molecule in biomedical research and drug development.[1][2] Its structure combines a short, hydrophilic PEG (polyethylene glycol) spacer with a terminal azide (B81097) (-N3) group. This unique composition confers biocompatibility, enhances aqueous solubility, and, most critically, provides a reactive handle for "click chemistry."[1][3] The azide group facilitates highly efficient and specific bioorthogonal reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][5] These reactions form exceptionally stable triazole linkages, making this compound an indispensable tool for the precise construction of complex biomolecular architectures.[2][6] This guide details the core applications, experimental methodologies, and fundamental principles of this compound in modern biomedical research.

Core Principle: Azide-Alkyne Click Chemistry

The utility of this compound is fundamentally rooted in its ability to participate in click chemistry, a class of reactions known for high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents.[5][7]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide (from this compound) and a terminal alkyne in the presence of a copper(I) catalyst.[1][5] It is highly efficient and regioselective, exclusively producing a 1,4-disubstituted triazole.[5] While powerful, the potential cytotoxicity of the copper catalyst can limit its application in living systems.[7][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with the azide group.[4][9] This copper-free click reaction is bioorthogonal, meaning it can proceed within live cells and organisms without interfering with native biochemical processes, making it ideal for in vivo applications.[1][10]

Key Applications of this compound

Drug Delivery Systems

This compound is a modular component for engineering sophisticated drug carriers that improve the therapeutic index of pharmaceuticals.[1]

-

PEGylation: The PEG component increases the hydrodynamic radius and water solubility of conjugated drugs, which can enhance circulation time and reduce immunogenicity.[1]

-

Targeted Carriers: It is used to functionalize drug carriers like liposomes, micelles, and nanoparticles.[1] By clicking targeting ligands (e.g., antibodies, peptides) onto an this compound-functionalized surface, these carriers can be directed to specific tissues or cells.

-

Antibody-Drug Conjugates (ADCs): this compound serves as a flexible linker in the synthesis of ADCs. Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to alkyne-modified antibodies, creating homogenous and stable ADCs.[11][12]

PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[4] this compound is widely used as a PEG-based PROTAC linker.[4][9][13] It covalently connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase.[4] The flexibility and hydrophilicity of the PEG chain are critical for optimizing the spatial orientation and cellular permeability of the resulting PROTAC molecule.

Surface Modification of Biomaterials

Modifying the surface of biomaterials is crucial for improving their biocompatibility and preventing unwanted biological responses.[14][15]

-

Anti-Fouling Surfaces: Grafting this compound onto surfaces creates a hydrophilic layer that repels proteins and cells, a process known as PEGylation.[16][17] This "stealth" property is vital for reducing immune detection of nanoparticles and preventing biofouling on medical implants.[1][16]

-

Functionalization: The terminal azide group allows for the subsequent attachment of bioactive molecules, such as peptides or growth factors, to guide cellular responses like adhesion and differentiation.[1][14]

Biomedical Imaging and Cell Tracking

This compound is instrumental in creating probes for molecular imaging and cell tracking.[1]

-

Imaging Probes: Fluorophores or radiolabels containing an alkyne group can be easily conjugated to this compound. The resulting probe benefits from the PEG's hydrophilicity, which improves bioavailability and reduces non-specific background signals in techniques like fluorescence imaging, PET, and SPECT.[1]

-

Cell Labeling: In a technique known as metabolic glycoengineering, cells can be cultured with azide-modified sugars, leading to the expression of azide groups on their surface glycoproteins.[18][19] These cells can then be labeled in vitro or tracked in vivo by administering a probe (e.g., DBCO-fluorophore) that clicks onto the surface azides, allowing for non-invasive monitoring of cell fate.[10][18]

Proteomics and Genomics

In proteomics and genomics, this compound derivatives are used for the specific labeling and enrichment of biomolecules. For instance, an azido-containing amino acid analog can be metabolically incorporated into newly synthesized proteins.[20] These proteins can then be tagged with an this compound-biotin construct via click chemistry, allowing for their subsequent isolation and identification using mass spectrometry.[20][21]

Quantitative Data and Properties

The versatility of this compound is enhanced by the availability of various derivatives, which differ in their terminal functional group. This allows for multi-step, orthogonal conjugation strategies.

Table 1: Properties of Common this compound Derivatives

| Derivative | Formula | Molecular Weight ( g/mol ) | Key Reactive Groups | Primary Application |

|---|---|---|---|---|

| This compound | C2H5N3O | 87.08 | Azide | PROTAC linker, general click chemistry.[4] |

| This compound-acid | C4H7N3O3 | 145.12 | Azide, Carboxylic Acid | Click reaction and amide bond formation with primary amines.[3][22] |

| This compound-amine | C2H8N4O | 104.11 | Azide, Primary Amine | Click reaction and reaction with activated acids or aldehydes.[2][9] |

| This compound-NHS ester | C8H10N4O5 | 242.19 | Azide, NHS Ester | Click reaction and efficient labeling of primary amines on proteins.[23][24] |

| This compound-azide | C2H4N6O | 128.10 | Bifunctional Azide | Crosslinking alkyne-modified molecules or creating dendritic structures.[25][26] |

Table 2: Comparison of Key Click Chemistry Reactions for this compound

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst Required | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | None |

| Biocompatibility | Limited for live cells due to copper toxicity.[8] | High; widely used in vitro and in vivo.[1][10] |

| Reaction Rate | Generally very fast (minutes to hours). | Can be slower than CuAAC, but newer cyclooctynes have improved kinetics. |

| Byproducts | Minimal.[5] | Minimal.[10] |

| Primary Use Case | Synthesis of conjugates, ADCs, material functionalization.[5][11] | Live cell imaging, in vivo tracking, labeling in complex biological media.[10][18] |

Experimental Protocols

Protocol 1: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to an this compound-NHS ester.

Materials:

-

Alkyne-modified protein (in PBS, pH 7.4)

-

This compound-NHS ester (dissolved in DMSO)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)

-

DMSO (anhydrous)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Prepare Reactants: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL. Dissolve the this compound-NHS ester in DMSO to a 10-fold molar excess relative to the protein.

-

Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ solution and THPTA ligand solution at a 1:5 molar ratio. This complex prevents copper from precipitating and damaging the protein.

-

Initiate the Reaction: To the protein solution, add the this compound-NHS ester solution and mix gently.

-

Add Catalyst: Add the CuSO₄/THPTA premix to the reaction mixture. Immediately after, add the freshly prepared Sodium Ascorbate solution to reduce Cu(II) to the active Cu(I) state. The final concentrations should be approximately 1 mM Copper, 5 mM THPTA, and 10 mM Sodium Ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle shaking. Protect from light.

-

Purification: Remove unreacted reagents and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Characterization: Confirm conjugation using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-expressing cells with a DBCO-functionalized fluorescent dye.

Materials:

-

Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz), resulting in cell-surface azides.

-

DBCO-Fluorophore conjugate (e.g., DBCO-Cy5)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS) with Ca²⁺/Mg²⁺

-

Flow cytometer or fluorescence microscope

Methodology:

-

Cell Preparation: Culture cells with an appropriate azide-containing sugar for 24-72 hours to achieve sufficient surface expression of azide groups.[18]

-

Harvest and Wash: Gently harvest the azide-labeled cells and wash them twice with ice-cold PBS (containing Ca²⁺/Mg²⁺ to maintain cell integrity) to remove residual culture medium and unincorporated sugar.

-

Labeling Reaction: Resuspend the cells in fresh, serum-free culture medium at a density of 1x10⁶ cells/mL. Add the DBCO-Fluorophore conjugate to a final concentration of 10-50 µM.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The reaction is bioorthogonal and occurs spontaneously.[18]

-

Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unreacted DBCO-Fluorophore.

-

Analysis: Resuspend the final cell pellet in PBS or flow cytometry buffer. Analyze the labeled cells using a fluorescence microscope or quantify the labeling efficiency via flow cytometry.[18]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 3. This compound-Acid - CD Bioparticles [cd-bioparticles.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]

- 12. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 16. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

- 17. researchgate.net [researchgate.net]

- 18. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. f1000researchdata.s3.amazonaws.com [f1000researchdata.s3.amazonaws.com]

- 21. A genome-wide association study of mass spectrometry proteomics using the Seer Proteograph platform - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound-acid, 1393330-34-1 | BroadPharm [broadpharm.com]

- 23. This compound-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]

- 24. This compound-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 25. This compound-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 26. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Click Chemistry Utilizing Azido-PEG1 Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and the Role of Azido-PEG1 Linkers

Click chemistry refers to a class of biocompatible, highly efficient, and specific reactions that are modular and wide in scope.[1][2][3] The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions are foundational in bioconjugation, drug discovery, and materials science due to their reliability and the stability of the resulting triazole linkage.[6][7]

This compound linkers are heterobifunctional molecules that incorporate an azide (B81097) group at one terminus and a short polyethylene (B3416737) glycol (PEG) spacer. The azide functionality is a key component in click chemistry, reacting readily with alkyne-containing molecules.[8] The PEG spacer enhances the solubility and reduces aggregation of the resulting conjugate, which is particularly advantageous in biological applications.[9] These linkers are instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where they connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[8][10][11]

Core Click Chemistry Reactions with this compound Linkers

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted triazole isomer.[6] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[12][13] The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial to protect the catalyst from oxidation and enhance reaction efficiency, especially in biological systems.[12][14][15] While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[6][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper cytotoxicity, SPAAC was developed as a catalyst-free alternative.[16][] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide due to the high ring strain of the alkyne.[18][19] The reaction is bioorthogonal, meaning it does not interfere with native biochemical processes, making it ideal for live-cell imaging and in vivo applications.[16][20] However, SPAAC reactions are generally slower than CuAAC, and the bulky cyclooctyne reagents can sometimes introduce steric hindrance or affect the solubility of the final conjugate.[4][6]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data for these reactions.

Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 to 10⁴ | 10⁻² to 1 (with DBCO) | CuAAC is typically 100 to 1000 times faster than SPAAC.[6] |

| Catalyst Requirement | Yes (Copper (I))[6] | No (Metal-free)[6] | SPAAC's primary advantage is its biocompatibility due to the absence of a toxic catalyst.[6] |

| Biocompatibility | Limited due to copper cytotoxicity[6] | High, suitable for in vivo applications[6] | SPAAC is the preferred method for live-cell imaging and in vivo studies.[6] |

| Alkyne Reagent | Simple terminal alkynes | Bulky, strained cyclooctynes (e.g., DBCO) | SPAAC reagents are larger, which can impact steric hindrance and solubility.[6] |

| Regioselectivity | High (yields 1,4-isomer)[6] | Low (yields a mixture of regioisomers) | CuAAC produces a single, well-defined product isomer.[6] |

Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| DIBO | ~0.3 - 0.7 | [18] |

| DBCO | ~0.6 - 1.0 | [18] |

| BCN | ~0.06 - 0.1 | [18] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[18]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an this compound Linker

This protocol describes the conjugation of an alkyne-containing molecule to a molecule functionalized with an this compound linker.

Materials:

-

Alkyne-functionalized molecule of interest

-

This compound-functionalized molecule (1.1 - 1.5 equivalents)

-

Reaction Solvent: Degassed DMSO, DMF, or a mixture with an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7)

-

Copper(II) Sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in deionized water)

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 1 M in deionized water)

-

THPTA or TBTA ligand stock solution (e.g., 10-100 mM in DMSO or water)

Procedure:

-

Preparation of Reactants: Dissolve the alkyne-functionalized molecule and the this compound-functionalized molecule in the chosen reaction solvent in a reaction vessel.

-

Addition of Ligand: Add the THPTA or TBTA ligand stock solution to the reaction mixture (0.01-0.1 equivalents).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

Initiation of Reaction: Initiate the cycloaddition by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[21]

-

Reaction Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring and Quenching: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Once complete, the reaction can be quenched by exposure to air or by the addition of a copper chelator such as EDTA.

-

Purification: Purify the desired triazole product using standard chromatographic techniques such as silica (B1680970) gel chromatography, preparative HPLC, or size-exclusion chromatography.[21]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an this compound Linker

This protocol outlines the conjugation of a DBCO-functionalized molecule to a molecule containing an this compound linker.

Materials:

-

DBCO-functionalized molecule of interest

-

This compound-functionalized molecule (1.0 - 1.5 equivalents)

-

Reaction Solvent: Aqueous buffer (e.g., PBS, pH 7.4) or a mixture with a polar aprotic solvent (e.g., DMSO, DMF)

-

Reaction vessels

Procedure:

-

Preparation of Reactants: Dissolve the DBCO-functionalized molecule and the this compound-functionalized molecule in the chosen reaction solvent.

-

Reaction Incubation: Mix the solutions of the two reactants. The reaction is typically carried out at room temperature for 4-12 hours, or overnight at 4°C.[22] For antibody-oligonucleotide conjugation, an incubation of 2-4 hours at room temperature is often sufficient.[19]

-

Monitoring: The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO reagent at approximately 310 nm.[1][19] Other analytical methods such as LC-MS or SDS-PAGE (for protein conjugates) can also be used.

-

Purification: Once the reaction is complete, purify the conjugate to remove any unreacted starting materials. Suitable purification methods include size-exclusion chromatography, dialysis, or HPLC.[23]

Mandatory Visualizations

Conclusion

Click chemistry, particularly the CuAAC and SPAAC reactions, provides a powerful and versatile platform for the synthesis of complex bioconjugates. This compound linkers are valuable tools in this context, offering a reactive handle for click chemistry while imparting beneficial physicochemical properties to the resulting molecules. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo studies. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to effectively implement these powerful techniques in their work.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bioclone.net [bioclone.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

- 16. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. docs.aatbio.com [docs.aatbio.com]

- 20. vectorlabs.com [vectorlabs.com]

- 21. benchchem.com [benchchem.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of Azido-PEG1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing use of Azido-PEG1 in bioconjugation, drug delivery, and PROTAC development necessitates a thorough understanding of its safe handling and application. As an organic azide (B81097), this compound presents potential hazards that, if not properly managed, can lead to serious incidents in the laboratory. This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, summarizing key data, outlining experimental protocols, and visualizing critical workflows to ensure a secure research environment.

Core Safety Considerations

Organic azides, particularly those with a low carbon-to-nitrogen ratio, are energetically unstable and can be sensitive to heat, shock, and friction.[1][2] While many commercially available Azido-PEG derivatives are formulated to be relatively safe for their intended use, the fundamental risks associated with the azide functional group must always be respected. The primary hazards include the potential for explosive decomposition and the toxicity of the azide ion, which is comparable to that of cyanide.[3]

Hazard Identification and Mitigation

A thorough risk assessment should be conducted before any new procedure involving this compound. Key preventative measures include working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and avoiding conditions and materials incompatible with organic azides.[4][5]

Table 1: Hazard Summary and Mitigation for this compound

| Hazard | Description | Mitigation Measures |

| Explosive Decomposition | Can decompose violently when subjected to heat, shock, friction, or static discharge. Low molecular weight azides are of particular concern.[2] | Work on the smallest scale possible. Avoid heating neat material. Use plastic or ceramic spatulas instead of metal.[3][4] Avoid ground glass joints where possible.[5] |

| Toxicity | The azide ion is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4] It can inhibit cytochrome oxidase. | Handle in a fume hood. Wear appropriate gloves, a lab coat, and eye protection. Avoid generating dust or aerosols.[4] |

| Formation of Hydrazoic Acid | Contact with strong acids can produce highly toxic and explosive hydrazoic acid (HN₃).[1] | Avoid acidic conditions. Keep azide waste separate from acidic waste.[3] |

| Formation of Heavy Metal Azides | Contact with heavy metals (e.g., copper, lead, brass, silver) can form highly sensitive and explosive metal azides.[3][4] | Use non-metal equipment. Do not dispose of azide solutions down drains with metal pipes.[4] |

| Incompatibility with Halogenated Solvents | Reaction with halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) can form explosive di- and tri-azidomethane.[2][3] | Use alternative solvents for reactions and extractions whenever possible. |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] A face shield should be used when there is a significant risk of splashing or explosion.[5] | Protects eyes from splashes and potential explosions. |

| Hand Protection | Nitrile gloves are commonly used. For handling highly toxic azides, double gloving or using Silver Shield®/4H® gloves is recommended.[4] | Prevents skin contact and absorption of the toxic azide. |

| Body Protection | A flame-resistant lab coat should be worn and buttoned. | Protects against splashes and provides a barrier in case of a small fire. |

| Respiratory Protection | Not typically required when working in a properly functioning fume hood. | A respirator may be necessary for large spills or in poorly ventilated areas. |

Storage and Stability

Proper storage of this compound and its derivatives is crucial to maintain their integrity and prevent hazardous situations.

Table 3: Storage Conditions for this compound and Derivatives

| Compound | Storage Temperature | Additional Notes | Source |

| This compound | -20°C | Store in a tightly sealed container, away from light and moisture. | [6][7] |

| This compound (in solution) | -80°C (6 months), -20°C (1 month) | Sealed storage, away from moisture. | [8] |

| This compound-azide | -80°C (6 months), -20°C (1 month) | Protect from light. | [9] |

| This compound-amine | -20°C (3 years) | Store at low temperature. | [10] |

| This compound-Boc | -20°C | [11] | |

| This compound-NHS ester | -20°C | Moisture-sensitive. Equilibrate to room temperature before opening. | [6][12] |

Experimental Protocols

The following is a generalized protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application of this compound. This protocol incorporates critical safety measures.

Protocol: Small-Scale Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Materials:

-

This compound

-

Alkyne-containing substrate

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., tert-butanol/water, DMF, DMSO)

-

Reaction vial with a stir bar

-

Nitrogen or argon supply

Procedure:

-

Preparation:

-

Ensure the fume hood is clean and free of clutter. Post a warning sign indicating an azide reaction is in progress.[5]

-

Don appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Weigh this compound using a plastic or ceramic spatula on a tared weigh boat.[4] Do not use a metal spatula.

-

-

Reaction Setup:

-

In a clean, dry reaction vial equipped with a stir bar, dissolve the alkyne-containing substrate in the chosen solvent system.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

In another separate vial, prepare a stock solution of CuSO₄·5H₂O in water.

-

Add the this compound solution to the reaction vial containing the alkyne.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The order of addition is important to ensure the reduction of Cu(II) to the active Cu(I) species.

-

If the reaction is air-sensitive, purge the reaction mixture with nitrogen or argon before adding the reagents and maintain a positive pressure of inert gas throughout the reaction.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a small amount of a chelating agent like EDTA to remove the copper catalyst.

-

Extract the product with a non-halogenated organic solvent.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Crucially, do not evaporate to dryness. [5] Always leave a small amount of solvent.

-

Purify the product by an appropriate method, such as column chromatography. Avoid distillation or sublimation for purification of organic azides.[2][3]

-

-

Waste Disposal:

Visualizing Workflows and Safety Procedures

The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes for handling this compound safely.

Caption: Experimental workflow for a typical reaction involving this compound.

Caption: Decision tree for responding to an this compound spill.

Caption: Potential decomposition pathways and hazards of organic azides.

Conclusion

This compound is a valuable tool in modern chemical biology and drug development. However, its safe and effective use hinges on a comprehensive understanding of the inherent hazards of the azide functional group. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and foster a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the particular this compound derivative being used and err on the side of caution. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. This compound-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]

- 7. This compound-CH2CO2H, 79598-48-4 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound-amine | PROTAC linker | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Azido-PEG1 and its Derivatives

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Azido-PEG1, a versatile building block in bioconjugation and medicinal chemistry. We will delve into its chemical properties, commercial availability, and key applications, with a focus on practical experimental protocols and data presentation.

Understanding this compound Nomenclature

"this compound" refers to a molecule containing a single ethylene (B1197577) glycol unit with a terminal azide (B81097) group. However, in practice, this core structure is typically derivatized with a second functional group to enable conjugation to other molecules. Therefore, the term "this compound" often encompasses a family of heterobifunctional linkers. It is crucial to specify the second functional group for precise identification and application.

Chemical Data of Common this compound Derivatives

The following table summarizes the key chemical data for commonly used this compound derivatives. This information is essential for experimental planning, such as calculating molar equivalents and analyzing reaction outcomes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound-Acid | 1393330-34-1 | C5H9N3O3 | 159.15 |

| This compound-Amine | 464190-91-8 | C4H10N4O | 130.15 |

| This compound-Azide | 24345-74-2 | C4H8N6O | 156.15 |

| This compound-NHS ester | 1807530-06-8 | C9H12N4O5 | 256.22 |

| This compound-Alcohol | 1517-05-1 | C4H9N3O2 | 131.13 |

Commercial Suppliers

A variety of chemical suppliers offer this compound derivatives. The following table provides a non-exhaustive list of commercial sources. Researchers should consult the suppliers' websites for the most current product information and availability.

| Supplier | Featured this compound Derivatives |

| BroadPharm | This compound-acid[1], this compound-NHS ester[2], and other PEG linkers[3] |

| MedchemExpress | This compound[4], this compound-azide[5], this compound-amine[6] |

| Precise PEG | This compound-Acid[7] |

| Chemsrc | This compound[8] |

| Conju-Probe | This compound-amine[9] |

| AxisPharm | A wide range of Azide PEG linkers[10] |

| Immunomart | This compound-amine[11], this compound-Boc[12] |

Experimental Protocols

This compound derivatives are cornerstone reagents for "click chemistry," a set of bio-orthogonal reactions that are rapid, selective, and high-yielding.[13] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines a general procedure for conjugating an alkyne-modified protein with an this compound derivative. Optimization may be required depending on the specific protein and linker.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound derivative (e.g., this compound-NHS ester for subsequent labeling or a payload-conjugated this compound)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

-

Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 200 mM in water or DMSO/water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

DMSO or other suitable organic solvent for dissolving the this compound derivative

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve the this compound derivative in DMSO to a desired stock concentration (e.g., 10 mM).

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein and the this compound derivative. A molar excess of the azide compound (e.g., 10-50 equivalents) is typically used.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO4 solution. The final copper concentration is typically in the range of 50-100 µM.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent should be in millimolar range (e.g., 1-5 mM).

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

-

-

Purification:

-

Remove the excess reagents and catalyst by a suitable purification method, such as size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

-

Visualizing Workflows and Concepts

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates a typical workflow for labeling a protein with a fluorescent dye using an this compound-NHS ester and click chemistry.

Conceptual Diagram of a PROTAC Molecule

Azido-PEG linkers are frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][8][11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

References

- 1. This compound-acid, 1393330-34-1 | BroadPharm [broadpharm.com]

- 2. This compound-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]

- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. precisepeg.com [precisepeg.com]

- 8. This compound | CAS#:1517-05-1 | Chemsrc [chemsrc.com]

- 9. This compound-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 11. This compound-amine - Immunomart [immunomart.com]

- 12. immunomart.com [immunomart.com]

- 13. interchim.fr [interchim.fr]

The Strategic Role of Azido-PEG1 in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to its efficacy. This technical guide delves into the pivotal role of a specific linker component, Azido-PEG1, in the development of these heterobifunctional molecules. This compound, a short polyethylene (B3416737) glycol (PEG) linker functionalized with an azide (B81097) group, offers a unique combination of properties that streamline PROTAC synthesis and can favorably influence their biological activity. Its azide handle is instrumental for "click chemistry," a highly efficient and modular conjugation strategy, while the PEG unit imparts hydrophilicity, impacting solubility and cell permeability. This guide will provide a comprehensive overview of this compound's function, detailed experimental protocols for its application, and quantitative data to inform rational PROTAC design.

The Core Function of the Linker in PROTACs

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance.[1] Its length, rigidity, and chemical composition are critical parameters that must be empirically optimized for each specific protein of interest (POI) and E3 ligase pair.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][3] A linker that is too short may cause steric hindrance, preventing the ternary complex from forming, while an overly long linker might lead to unproductive binding or a "hook effect," where binary complexes are favored.[1][2]

This compound: A Key Building Block for PROTAC Synthesis

This compound (2-azidoethanol) is a PEG-based PROTAC linker that has gained prominence due to its dual functionality.[4][5]

-

The PEG Moiety: The single ethylene (B1197577) glycol unit in this compound introduces hydrophilicity to the PROTAC molecule.[6][7] This is particularly advantageous as many PROTACs are large, complex molecules that often suffer from poor aqueous solubility.[8] Improved solubility can enhance a PROTAC's bioavailability and compatibility with biological systems.[6][7] While longer PEG chains can further increase solubility, they may also lead to reduced cell permeability and metabolic instability.[9][10] Therefore, the short PEG1 unit represents a strategic choice to confer a degree of hydrophilicity without significantly compromising other desirable properties.

-

The Azide Group: The azide (N₃) group is a key functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[11][12] This reaction is highly efficient, proceeds under mild conditions, and has excellent functional group tolerance, making it ideal for the modular and rapid synthesis of PROTAC libraries.[12][] By functionalizing one part of the PROTAC (e.g., the E3 ligase ligand) with an alkyne and the other (e.g., the POI ligand) with an azide introduced via a linker like this compound, researchers can readily connect the two moieties to form a stable triazole linkage.[12][14] This modular approach significantly accelerates the optimization of linker length and composition.[12]

Experimental Protocols

General Synthesis of a BRD4-Targeting PROTAC using this compound via CuAAC

This protocol describes the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) by coupling an alkyne-functionalized pomalidomide (B1683931) (a CRBN E3 ligase ligand) with a JQ1 derivative bearing an azide group introduced via an this compound linker.

Step 1: Synthesis of Alkyne-Functionalized Pomalidomide

-

Materials: Pomalidomide, propargyl bromide, N,N-Dimethylformamide (DMF), potassium carbonate (K₂CO₃).

-

Procedure:

-

Dissolve pomalidomide (1 eq) in anhydrous DMF.

-

Add K₂CO₃ (2 eq) to the solution and stir for 15 minutes at room temperature.

-

Add propargyl bromide (1.5 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield alkyne-functionalized pomalidomide.[15][16]

-

Step 2: Synthesis of Azide-Functionalized JQ1 using this compound

-

Materials: (+)-JQ1 (free acid), this compound-amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF.

-

Procedure:

-

Dissolve (+)-JQ1 (free acid) (1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq) to the solution and stir for 5 minutes at room temperature.

-

Add this compound-amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Azide-functionalized JQ1.

-

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials: Azide-functionalized JQ1, Alkyne-functionalized pomalidomide, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate (B8700270), a 1:1 mixture of tert-butanol (B103910) and water.

-

Procedure:

-

Dissolve Azide-functionalized JQ1 (1 eq) and Alkyne-functionalized pomalidomide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Prepare a fresh solution of sodium ascorbate (0.3 eq) in water and add it to the reaction mixture.

-

Prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) in water and add it to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative reverse-phase HPLC.[17]

-

Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).[5][9][]

-

Western Blot Analysis for PROTAC-Mediated BRD4 Degradation

-

Cell Culture and Treatment:

-

Plate a human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the synthesized BRD4-PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[18]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.[19]

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[18][19]

-

In Vitro Ubiquitination Assay

-

Principle: This assay biochemically reconstitutes the ubiquitination cascade to measure the PROTAC-dependent ubiquitination of the target protein.

-

Procedure:

-

In a reaction buffer, combine the purified target protein (e.g., BRD4), the E3 ligase complex (e.g., CRBN-DDB1), and the PROTAC of interest. Allow the ternary complex to form.

-

Initiate the ubiquitination reaction by adding E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), biotinylated-ubiquitin, and ATP.[20][21]

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-